alanyl-D-alanine
CAS No.: 3695-80-5
Cat. No.: VC1965451
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3695-80-5 |
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Molecular Formula | C6H12N2O3 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
Standard InChI Key | DEFJQIDDEAULHB-IUYQGCFVSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@H](C)C(=O)O)N |
SMILES | CC(C(=O)NC(C)C(=O)O)N |
Canonical SMILES | CC(C(=O)NC(C)C(=O)O)N |
Introduction
Chemical Structure and Properties
D-alanyl-D-alanine is a dipeptide comprising two D-alanine amino acids connected via a peptide bond, with the D-alanyl residue attached to the alpha-nitrogen of the second D-alanine. It exists as a tautomer of a D-alanyl-D-alanine zwitterion and possesses the following chemical characteristics:
Property | Value |
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Molecular Formula | C₆H₁₂N₂O₃ |
Molecular Weight | 160.17 g/mol |
IUPAC Name | (2R)-2-[(2R)-2-aminopropanamido]propanoic acid |
CAS Number | 923-16-0 |
State | Solid |
Synonyms | D-ALA-D-ALA, (R)-2-((R)-2-Aminopropanamido)propanoic acid, D-Alanine D-alanyl- |
The distinctive feature of this compound is the presence of amino acids in the D-configuration, which differs from the L-configuration commonly found in mammalian proteins. This structural uniqueness contributes to its specific biological functions and makes it an attractive target for antibacterial agents .
Biological Significance
Role in Bacterial Cell Wall Structure
D-alanyl-D-alanine serves as a crucial component of bacterial peptidoglycan, the mesh-like polymer that provides structural integrity to bacterial cell walls. This dipeptide is incorporated into the pentapeptide chain of peptidoglycan precursors, specifically at the terminal positions. During cell wall synthesis, the penultimate D-alanine participates in cross-linking reactions that connect adjacent peptidoglycan strands, creating a rigid three-dimensional network .
The presence of D-alanyl-D-alanine in peptidoglycan is particularly significant because:
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It provides a recognition site for transpeptidase enzymes that catalyze cross-linking reactions
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It serves as a target for glycopeptide antibiotics such as vancomycin
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Its unique D-configuration protects peptidoglycan from degradation by most host proteases that specifically recognize L-amino acids
Metabolic Role
Beyond its structural function, D-alanyl-D-alanine has been identified as a metabolite in several bacterial species, including Escherichia coli (strain K12, MG1655). During stationary phase or nutrient limitation, bacteria can recycle components of their cell walls, including D-alanyl-D-alanine, as an energy source .
Biosynthesis and Enzymatic Pathways
D-alanyl-D-alanine Ligases
The biosynthesis of D-alanyl-D-alanine is catalyzed by specialized enzymes called D-alanine-D-alanine ligases (Ddl). These ATP-dependent enzymes join two D-alanine molecules through a condensation reaction:
ATP + 2 D-alanine → ADP + phosphate + D-alanyl-D-alanine
Multiple variants of these enzymes have been identified in different bacterial species, as summarized in the following table:
Enzyme | Gene | Function | Molecular Weight | Organism |
---|---|---|---|---|
D-alanine-D-alanine ligase A | ddlA | Cell wall formation through ATP-dependent synthesis of D-alanyl-D-alanine | 36.5 kDa | Pseudomonas aeruginosa |
D-alanine-D-alanine ligase B | ddlB | Cell wall formation through ATP-dependent synthesis of D-alanyl-D-alanine | 34.4 kDa | Pseudomonas aeruginosa |
The reaction mechanism involves the formation of an acyl-phosphate intermediate, followed by nucleophilic attack by the amino group of the second D-alanine molecule, resulting in peptide bond formation .
Integration into Peptidoglycan Precursors
Once synthesized, D-alanyl-D-alanine is incorporated into the growing peptidoglycan precursor by UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase (MurF). This enzyme catalyzes the addition of the dipeptide to UDP-N-acetylmuramoyl-tripeptide, forming UDP-N-acetylmuramoyl-pentapeptide—the complete peptidoglycan building block:
ATP + UDP-N-Acetylmuramoyl-L-alanyl-D-glutamyl-meso-2,6-diaminoheptanedioate + D-Alanyl-D-alanine → ADP + H⁺ + Phosphate + UDP-N-Acetylmuramoyl-L-alanyl-D-glutamyl-6-carboxy-L-lysyl-D-alanyl-D-alanine .
MurF is a critical enzyme in peptidoglycan biosynthesis with the following characteristics:
Enzyme | Gene | Function | Molecular Weight | Organism |
---|---|---|---|---|
UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase | murF | Catalyzes the final step in the synthesis of UDP-N-acetylmuramoyl-pentapeptide | 47.4 kDa | Pseudomonas aeruginosa |
D-alanyl-D-alanine Dipeptidases
Bacterial Dipeptidases in Gram-Negative Bacteria
In Escherichia coli, a VanX homologue called DdpX is cotranscribed with a putative dipeptide transport system (DdpABCDF) during stationary phase by the transcription factor RpoS (σs). This system is believed to permit the hydrolysis of D-alanyl-D-alanine transported back into the cytoplasm from the periplasm as cell wall crosslinks are remodeled. The resulting D-alanine products can then be oxidized as an energy source for cell survival under starvation conditions .
Additionally, a periplasmic D-alanyl-D-alanine dipeptidase has been identified in Salmonella enterica. This peptidase is encoded by a gene specific to Salmonella and regulated by the PhoP-PhoQ regulatory system. Its periplasmic localization suggests a role in peptidoglycan metabolism and potentially in cell wall recycling .
Role in Antibiotic Action and Resistance
Target for Glycopeptide Antibiotics
D-alanyl-D-alanine serves as the primary binding target for glycopeptide antibiotics such as vancomycin. These antibiotics form hydrogen bonds with the dipeptide terminus of peptidoglycan precursors, physically blocking the transpeptidase enzymes from accessing their substrate and thereby preventing cross-linking of the peptidoglycan strands. This mechanism of action results in weakened cell walls that cannot withstand osmotic pressure, ultimately leading to bacterial cell lysis .
Mechanisms of Vancomycin Resistance
Vancomycin resistance in bacteria is predominantly mediated through the modification of the D-alanyl-D-alanine target. In resistant strains, the vanHAX gene cluster directs the reprogramming of cell wall biosynthesis:
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VanH (a dehydrogenase) reduces pyruvate to D-lactate
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VanA (a ligase) synthesizes D-alanyl-D-lactate instead of D-alanyl-D-alanine
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VanX (a dipeptidase) selectively hydrolyzes native D-alanyl-D-alanine
This process results in peptidoglycan precursors terminating in D-alanyl-D-lactate rather than D-alanyl-D-alanine. The replacement of the amide bond (in D-alanyl-D-alanine) with an ester bond (in D-alanyl-D-lactate) eliminates a crucial hydrogen bond interaction with vancomycin, reducing binding affinity by approximately 1,000-fold .
D-cycloserine Inhibition Mechanism
The antibiotic D-cycloserine (DCS) targets sequential bacterial cell wall peptidoglycan biosynthesis enzymes, including D-alanine:D-alanine ligase. Recent structural studies have revealed that inhibition proceeds via a distinct phosphorylated form of the drug.
When D-cycloserine binds to D-alanine:D-alanine ligase (such as E. coli DdlB), the γ-5′-phosphoryl moiety of ATP is transferred to the 3-oxygen of DCS, creating phosphorylated D-cycloserine (DCSP). This phosphorylated compound remains tightly bound in the high-affinity D-alanine binding site (D-Ala1), effectively blocking the enzyme's activity .
The phosphorylated DCS establishes several key interactions within the enzyme's active site:
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The ring oxygen forms a hydrogen bond with the backbone NH of Gly-276
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The non-protonated ring nitrogen mimics interactions with Gly-276 NH and Arg-255 NH1
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The phosphate group hydrogen bonds with Arg-255, Lys-215, and Ser-150
Research Applications and Future Directions
Novel Antibacterial Development
The essential role of D-alanyl-D-alanine in bacterial cell wall synthesis makes it an attractive target for developing new antibacterial agents. Approaches include:
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Designing new inhibitors of D-alanine:D-alanine ligases that overcome existing resistance mechanisms
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Creating modified glycopeptide antibiotics that maintain binding to altered peptidoglycan termini
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Developing compounds that interfere with the incorporation of D-alanyl-D-alanine into peptidoglycan precursors
D-amino Acids and Biofilm Management
Recent research has investigated the effects of D-amino acids on bacterial biofilm formation and dispersal. While initial reports suggested that D-amino acids could prevent biofilm formation and trigger disassembly of existing biofilms in Bacillus subtilis, subsequent studies have revealed complex and sometimes contradictory effects that vary by bacterial species and experimental conditions.
For instance, studies with Pseudomonas aeruginosa and Bacillus subtilis have shown that D-tyrosine can inhibit biofilm formation at both very low concentrations (5 nM) and higher concentrations (200 μM), while having no effect at intermediate concentrations (1-10 μM). These results suggest multiple concentration-dependent mechanisms may be involved, and the effects may be species-specific .
Furthermore, D-amino acids have been found to have differing impacts on extracellular polymeric substance (EPS) production across bacterial species. In P. aeruginosa, D-tyrosine decreases extracellular protein levels while increasing them in B. subtilis. Similarly, exopolysaccharide production in P. aeruginosa is enhanced at low D-tyrosine concentrations but reduced at high concentrations, with no observable change in B. subtilis .
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